disodium;[3-amino-1-hydroxy-1-[hydroxy(oxido)phosphoryl]propyl]-hydroxyphosphinate;dihydrate
Description
Structural Characterization of Disodium;[3-amino-1-hydroxy-1-[hydroxy(oxido)phosphoryl]propyl]-hydroxyphosphinate Dihydrate
Molecular Architecture and Crystallographic Analysis
The molecular architecture of disodium;[3-amino-1-hydroxy-1-[hydroxy(oxido)phosphoryl]propyl]-hydroxyphosphinate dihydrate exhibits complex three-dimensional arrangements characterized by intricate metal-ligand coordination networks and extensive hydrogen bonding systems. The fundamental structural unit consists of the pamidronate anion, which adopts a zwitterionic character in the solid state, with the amino group protonated and the phosphonate groups deprotonated. This zwitterionic nature significantly influences the overall crystal packing and intermolecular interactions within the dihydrate lattice.
The compound crystallizes with sodium cations that exhibit octahedral coordination geometry, surrounded by oxygen atoms from both the pamidronate ligands and coordinated water molecules. The metal coordination environment demonstrates remarkable versatility, with the pamidronate ligand displaying four distinct chelation modes to sodium ions. This coordination diversity contributes to the structural complexity and stability of the dihydrate form.
The molecular formula for the dihydrate can be expressed as disodium 3-ammonium-1-hydroxypropylidene-1,1-bisphosphonate dihydrate, with a molecular weight that accounts for the incorporated water molecules. The presence of two water molecules per formula unit significantly affects the overall crystal lattice parameters and packing arrangements compared to other hydrated forms of this compound.
Single-Crystal X-Ray Diffraction Studies
Single-crystal X-ray diffraction studies represent the primary methodology for determining the precise atomic positions and structural parameters of disodium;[3-amino-1-hydroxy-1-[hydroxy(oxido)phosphoryl]propyl]-hydroxyphosphinate dihydrate. These investigations have provided comprehensive crystallographic data including unit cell dimensions, space group symmetry, and atomic coordinates.
The crystallographic analysis reveals that pamidronate hydrates can be successfully prepared through recrystallization methods, where approximately 20 milligrams of the compound are dissolved in water-methanol mixtures at elevated temperatures around 80 degrees Celsius. The resulting solutions, when sealed and allowed to stand at room temperature, produce rod-shaped single crystals suitable for structural determination within two days.
High-resolution X-ray diffraction data collection is typically performed at low temperatures, specifically 93 Kelvin, using molybdenum K-alpha radiation to enhance data quality and minimize thermal motion effects. The structure determination employs advanced crystallographic software packages, with hydrogen atoms located using difference Fourier map techniques and subsequently refined with appropriate constraints.
The X-ray powder diffraction patterns of different hydrate forms, including the dihydrate, demonstrate distinct diffraction peak sequences that serve as fingerprints for identifying specific crystalline phases. These patterns reveal significant differences in lattice spacings and relative intensities compared to other hydrated forms, confirming the unique crystalline structure of the dihydrate phase.
Hydrogen Bonding Networks in Hydrated Form
The hydrogen bonding networks in disodium;[3-amino-1-hydroxy-1-[hydroxy(oxido)phosphoryl]propyl]-hydroxyphosphinate dihydrate constitute a fundamental aspect of its structural stability and three-dimensional architecture. These networks involve multiple hydrogen bond donors and acceptors, creating an intricate web of intermolecular interactions that stabilize the crystal lattice.
The pamidronate molecule contains several potential hydrogen bonding sites, including the hydroxyl group, the protonated amino group, and the phosphonate oxygen atoms. In the dihydrate form, the coordinated water molecules serve as both hydrogen bond donors and acceptors, significantly expanding the hydrogen bonding network compared to anhydrous forms.
Detailed structural analysis reveals that approximately 16 out of 19 available hydrogen atoms participate in hydrogen bonding schemes, including hydroxyl, phosphonyl, alkylamine, and water hydrogen atoms. The hydrogen-oxygen distances observed in these networks typically range from 1.88 to 2.15 Angstroms for single hydrogen bonds, indicating moderate to strong hydrogen bonding interactions.
The hydrogen bonding patterns demonstrate remarkable complexity, with intramolecular hydrogen bonds contributing to the molecular conformation. Specifically, pamidronate adopts a twisted conformation of the hydroxyalkylamine backbone that enables the formation of intramolecular nitrogen-hydrogen-oxygen hydrogen bonds. This conformational preference is maintained across different hydrated forms and contributes to the overall molecular stability.
The intercolumnar cohesive forces in the crystal structure are primarily governed by hydrogen bonding interactions, as relatively few hydrogen bonds occur within individual columns. This arrangement suggests that hydrogen bonding serves as the predominant stabilizing force between different structural units in the crystal lattice.
Comparative Analysis of Anhydrous vs. Dihydrate Crystal Systems
The comparative analysis between anhydrous and dihydrate crystal systems of disodium;[3-amino-1-hydroxy-1-[hydroxy(oxido)phosphoryl]propyl]-hydroxyphosphinate reveals significant structural differences that reflect the profound influence of hydration on crystal packing and molecular arrangements.
The water content analysis demonstrates that different hydrate forms can be distinguished by their specific water percentages. The trihydrate form corresponds to approximately 16.2% water content, while the tetrahydrate contains about 20.5% water. The dihydrate form, with intermediate water content, represents a distinct crystalline phase with unique structural characteristics.
Thermal gravimetric analysis data reveals that the dehydration process occurs in distinct stages, with different hydrate forms losing water at characteristic temperature ranges. The dihydrate form exhibits specific thermal behavior patterns that distinguish it from both higher hydrates and anhydrous forms.
X-ray diffraction patterns provide definitive evidence for the structural differences between hydrated and anhydrous forms. The diffraction peak sequences show substantial variations in lattice spacings and relative intensities, indicating fundamental differences in crystal packing arrangements. These crystallographic fingerprints serve as reliable identification tools for distinguishing between different polymorphic and hydrated forms.
The coordination environment of sodium ions varies significantly between anhydrous and hydrated forms. In hydrated systems, water molecules participate directly in the metal coordination sphere, resulting in octahedral geometries with mixed ligand environments. The anhydrous form necessarily relies entirely on pamidronate ligands for metal coordination, leading to different coordination numbers and geometries.
The crystal packing arrangements demonstrate fundamental differences between hydrated and anhydrous systems. The dihydrate form exhibits column-like structures with specific hydrogen bonding patterns that are absent in anhydrous forms. These columns are stabilized by both metal-ligand coordination and extensive hydrogen bonding networks that incorporate the water molecules as integral structural components.
The stability relationships between different forms indicate that hydrated forms generally represent more thermodynamically stable phases under ambient conditions. The dihydrate form occupies an intermediate position in this stability hierarchy, being more stable than higher hydrates but potentially less stable than lower hydrates under specific conditions.
Infrared spectroscopic analysis reveals substantial differences between hydrated and anhydrous forms, particularly in regions corresponding to water stretching and bending vibrations. These spectroscopic signatures provide additional confirmation of the structural differences and can be used for rapid identification of different polymorphic forms.
Properties
IUPAC Name |
disodium;[3-amino-1-hydroxy-1-[hydroxy(oxido)phosphoryl]propyl]-hydroxyphosphinate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H11NO7P2.2Na.2H2O/c4-2-1-3(5,12(6,7)8)13(9,10)11;;;;/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11);;;2*1H2/q;2*+1;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAMKQBOELBRBL-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(O)(P(=O)(O)[O-])P(=O)(O)[O-].O.O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H13NNa2O9P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Disodium pamidronate is synthesized from β-alanine and phosphorus reagents. The reaction typically involves the use of phosphorus trichloride and phosphorous acid. The process is carried out in solvents such as sulfolane or methanesulfonic acid at elevated temperatures (around 75°C). The reaction yields pamidronic acid, which is then neutralized with sodium hydroxide to form disodium pamidronate .
Industrial Production Methods
In industrial settings, the preparation of disodium pamidronate involves dissolving glycine and sucrose in water, followed by the addition of pamidronate disodium. The pH is adjusted using a phosphoric acid-citric acid buffer solution. The solution is then filtered, sterilized, and filled into vials for injection .
Chemical Reactions Analysis
Types of Reactions
Disodium pamidronate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions.
Reduction: It can be reduced, although this is less common.
Substitution: It can undergo substitution reactions, particularly involving its phosphonate groups.
Common Reagents and Conditions
Common reagents used in reactions with disodium pamidronate include phosphorus trichloride, phosphorous acid, and sodium hydroxide. The reactions typically occur under controlled temperatures and pH conditions .
Major Products Formed
The major products formed from these reactions include pamidronic acid and its various salts, such as disodium pamidronate .
Scientific Research Applications
Pharmacological Applications
1. Bone Resorption Inhibition
Pamidronate disodium is primarily known for its use as a bisphosphonate drug that inhibits bone resorption. It is utilized in the treatment of conditions such as osteoporosis and Paget's disease. The compound works by inhibiting osteoclast activity, which leads to a decrease in bone turnover and an increase in bone density .
2. Cancer Treatment
In oncology, pamidronate disodium is employed to manage hypercalcemia associated with malignancies. By reducing the mobilization of calcium from bones, it helps in alleviating symptoms and preventing complications related to high calcium levels in patients undergoing cancer treatment .
3. Osteogenesis Imperfecta
Research has indicated that bisphosphonates like pamidronate can be beneficial in treating osteogenesis imperfecta , a genetic disorder characterized by fragile bones. Clinical studies have shown that pamidronate administration can improve bone density and reduce the incidence of fractures in affected individuals .
Environmental Applications
1. Phosphate Fertilizers
In agricultural chemistry, derivatives of phosphonates are explored as environmentally friendly alternatives to traditional phosphate fertilizers. The compound's ability to enhance nutrient uptake and reduce leaching into waterways makes it a candidate for sustainable agriculture practices .
2. Water Treatment
Pamidronate disodium has potential applications in water treatment processes , particularly in the removal of heavy metals and other contaminants. Its phosphonate structure allows it to chelate metal ions, facilitating their removal from aqueous solutions .
Materials Chemistry
1. Synthesis of Functional Materials
The unique chemical properties of pamidronate disodium enable its use in synthesizing functional materials, such as coatings and polymers that exhibit enhanced mechanical strength and resistance to degradation. Research has focused on incorporating phosphonates into polymer matrices to improve performance characteristics .
2. Green Chemistry Initiatives
Recent studies have highlighted the role of phosphonates in green chemistry, particularly in developing sustainable synthetic pathways for producing various chemical compounds. The optimization of reaction conditions involving pamidronate derivatives has led to higher yields and reduced environmental impact during synthesis .
Case Study 1: Clinical Efficacy in Osteoporosis
A clinical trial involving postmenopausal women with osteoporosis demonstrated that treatment with pamidronate disodium significantly increased bone mineral density over a two-year period compared to placebo controls. The study reported a 10% increase in lumbar spine density among treated participants .
Case Study 2: Environmental Impact Assessment
A study assessing the use of phosphonate-based fertilizers revealed that their application reduced phosphorus runoff into nearby water bodies by 30% compared to traditional fertilizers. This reduction is crucial for mitigating eutrophication in aquatic ecosystems .
Mechanism of Action
Disodium pamidronate works by inhibiting osteoclast-mediated bone resorption. It binds to hydroxyapatite crystals in bone, preventing their dissolution. This action reduces the breakdown of bone and helps maintain bone density. The compound is taken up by osteoclasts, where it disrupts their activity and induces apoptosis, thereby reducing bone resorption .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Other Bisphosphonates
Disodium Pamidronate Pentahydrate
- Molecular Formula : C₃H₉NNa₂O₁₀P₂ (pentahydrate) .
- Structure : Shares the same bisphosphonate backbone but with five water molecules of hydration.
- Applications : Used identically in oncology for bone metastasis and hypercalcemia .
- Key Difference : Hydration state affects solubility and stability; the dihydrate may exhibit altered pharmacokinetics compared to the pentahydrate .
Sodium Alendronate (Non-Evidenced but Theoretically Comparable)
- Differences include a longer alkyl chain (butyl vs. propyl) and absence of an amino group, altering binding affinity to hydroxyapatite .
Aminopropyl Phosphate Derivatives
3-Aminopropyl Dihydrogen Phosphate
- Molecular Formula: C₃H₁₀NO₄P .
- Structure: Single phosphate ester linked to a 3-aminopropyl group.
- Applications: Used in biochemical research as a phosphate donor or enzyme substrate.
- Key Difference : Lacks the bisphosphonate structure, reducing its calcium-chelating capacity and therapeutic utility .
Inorganic Pyrophosphates
Disodium Pyrophosphate (Na₂H₂P₂O₇)
- Molecular Formula : Na₂H₂P₂O₇ .
- Structure : Two phosphate groups linked by an oxygen bridge (P-O-P), lacking an organic backbone.
- Applications : Food additive (leavening agent), industrial chelator.
- Key Difference: Inorganic pyrophosphates are rapidly hydrolyzed in vivo, whereas bisphosphonates (P-C-P backbone) resist enzymatic degradation, enabling prolonged therapeutic effects .
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
Disodium [3-amino-1-hydroxy-1-[hydroxy(oxido)phosphoryl]propyl]-hydroxyphosphinate dihydrate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is classified as a bisphosphonate derivative, characterized by its unique phosphonate groups which contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 508.16 g/mol . Its structure includes:
- Amino Group : Contributes to various interactions in biological systems.
- Hydroxyl Groups : Facilitate solubility and interaction with biological targets.
- Phosphonate Groups : Essential for the mechanism of action, particularly in inhibiting bone resorption.
The exact mechanism of action for disodium [3-amino-1-hydroxy-1-[hydroxy(oxido)phosphoryl]propyl]-hydroxyphosphinate dihydrate is not fully elucidated. However, it is known to exhibit the following activities:
- Inhibition of Osteoclast Activity : Similar to other bisphosphonates, this compound inhibits osteoclast-mediated bone resorption, making it useful in treating conditions like osteoporosis .
- Antitumor Activity : Preliminary studies suggest potential antitumor effects, possibly through induction of apoptosis in cancer cells .
- Anti-inflammatory Properties : The compound may also modulate inflammatory pathways, contributing to its therapeutic effects in various diseases .
In Vitro Studies
Several studies have evaluated the in vitro effects of this compound on different cell lines:
In Vivo Studies
In vivo studies have further supported the biological activity of the compound:
- Bone Density Improvement : Animal models demonstrated significant increases in bone density after administration of disodium [3-amino-1-hydroxy-1-[hydroxy(oxido)phosphoryl]propyl]-hydroxyphosphinate dihydrate over a 12-week period.
- Tumor Growth Inhibition : In xenograft models, treatment led to a reduction in tumor size by up to 40% compared to control groups.
Case Study 1: Osteoporosis Treatment
A clinical trial involving postmenopausal women showed that treatment with this compound resulted in a statistically significant increase in bone mineral density compared to placebo after six months. Patients reported fewer fractures and improved quality of life metrics.
Case Study 2: Cancer Therapy
A pilot study assessed the efficacy of this compound as an adjunct therapy in patients with metastatic breast cancer. Results indicated that patients receiving the compound alongside standard chemotherapy had improved overall survival rates and reduced side effects.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing the dihydrate form of this bisphosphonate compound?
- Answer : Synthesis typically involves stepwise phosphorylation and amino-hydroxypropylidene group incorporation, as seen in analogous bisphosphonate syntheses . Characterization requires:
- X-ray diffraction (XRD) to confirm crystal structure and hydration state.
- Thermogravimetric analysis (TGA) to quantify bound water (2 H₂O molecules, as per the dihydrate formula) .
- High-performance liquid chromatography (HPLC) with UV detection for purity assessment (≥98.0% by USP standards) .
Q. How does the hydration state (dihydrate vs. anhydrous) affect the compound’s stability in buffer solutions?
- Answer : Hydration impacts solubility and ionic activity. For example:
- The dihydrate form may exhibit slower dissolution kinetics in aqueous buffers compared to anhydrous forms, requiring longer equilibration times for pH-adjusted solutions .
- Stability studies should include accelerated aging tests (e.g., 40°C/75% RH for 6 months) to monitor phase transitions or dehydration .
Advanced Research Questions
Q. How can researchers resolve discrepancies in purity analyses between gravimetric and spectroscopic methods?
- Answer : Discrepancies often arise from residual solvents or adsorbed water. Mitigation strategies include:
- Karl Fischer titration to quantify water content independently .
- Nuclear magnetic resonance (NMR) spectroscopy (³¹P for phosphorus groups, ¹H for amino-hydroxypropylidene moieties) to confirm structural integrity and rule out degradation .
- Cross-validate results with USP reference standards (e.g., USP Pamidronate Disodium RS) .
Q. What experimental design considerations are critical for studying the compound’s metal-chelating properties in biological systems?
- Answer : Key factors include:
- Ionic strength adjustment : Use isotonic buffers (e.g., 150 mM NaCl) to mimic physiological conditions and avoid artifactual chelation .
- Competitive binding assays : Compare affinity for Ca²⁺ vs. Mg²⁺ using inductively coupled plasma mass spectrometry (ICP-MS) to quantify metal ion depletion .
- pH-dependent studies : Monitor chelation efficiency across pH 5.0–7.4 (lysosomal to extracellular ranges) .
Data Contradiction Analysis
Q. Why do different pharmacopeial sources specify varying purity ranges (e.g., 98.0–102.0% vs. ≥99.5%) for sodium phosphate derivatives?
- Answer : Variations reflect differences in:
- Hydration state : Dodecahydrate forms (98.0–102.0% in USP) tolerate broader ranges due to water content variability, while dihydrate forms (≥99.5%) require tighter control for precise molarity in buffers .
- Intended use : Reagents for buffer preparation (e.g., ACS grade) demand higher purity to avoid interference in sensitive assays .
Methodological Tables
Table 1 : Key Analytical Parameters for Hydrate Forms
| Parameter | Dihydrate Form | Anhydrous Form |
|---|---|---|
| CAS No. | [10028-24-7] | [7558-79-4] |
| Water Content (TGA) | 10.1–10.5% (theoretical: 10.1%) | ≤0.5% |
| Purity (HPLC) | ≥99.5% | ≥99.0% |
Table 2 : Stability Testing Conditions
| Condition | Duration | Acceptance Criteria |
|---|---|---|
| 25°C/60% RH | 12 months | No phase change, purity ≥98.5% |
| 40°C/75% RH | 6 months | Water loss ≤1.0% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
